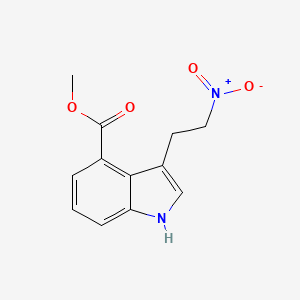
Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate
Overview
Description
Methyl 3-(2-Nitroethyl)-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, antiproliferative, and cytotoxic effects, along with structure-activity relationship (SAR) studies.
Chemical Structure and Synthesis
This compound features an indole core substituted at the 3-position with a nitroethyl group and a carboxylate moiety at the 4-position. The synthesis of this compound typically involves the reaction of indole derivatives with nitroalkylating agents, followed by esterification to yield the final product.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported that related indole derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL, indicating potent antimicrobial effects. Specifically, compounds with modifications similar to this compound were noted for their enhanced activity against resistant bacterial strains .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation effectively. For instance, a related series of indole derivatives exhibited GI50 values ranging from 26 nM to 86 nM against various cancer cell lines, suggesting that structural modifications can significantly enhance anticancer activity .
Table: Antiproliferative Activity of Indole Derivatives
| Compound | GI50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Indole Derivative A | 26 | MCF-7 |
| Indole Derivative B | 37 | MCF-10A |
| Indole Derivative C | 48 | HeLa |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In studies involving human normal fetal lung fibroblast (MRC-5) cells, this compound and its analogs displayed minimal cytotoxicity at concentrations up to , with cell viability remaining above 91% compared to untreated controls . This indicates a favorable therapeutic index for potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. SAR studies suggest that modifications at the indole ring can significantly impact both antimicrobial and antiproliferative activities. For example, the presence of electron-withdrawing groups at specific positions on the indole ring enhances binding affinity to biological targets, thereby improving efficacy .
Key Findings from SAR Studies:
- Positioning of Substituents : Substituents at the C3 position of the indole ring are critical for enhancing biological activity.
- Electron-Withdrawing Groups : The introduction of nitro or halogen groups has shown to increase potency against various targets.
- Hydrophobic Interactions : The hydrophobic nature of substituents can improve interaction with cellular membranes, facilitating better uptake and efficacy.
Case Studies
Case Study 1 : A recent evaluation of this compound in a murine model demonstrated its potential as an antitumor agent. The compound significantly reduced tumor size compared to controls, supporting its further development for cancer treatment.
Case Study 2 : In a comparative study of various indole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development.
Properties
IUPAC Name |
methyl 3-(2-nitroethyl)-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(15)9-3-2-4-10-11(9)8(7-13-10)5-6-14(16)17/h2-4,7,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCKVCIOLGFBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















